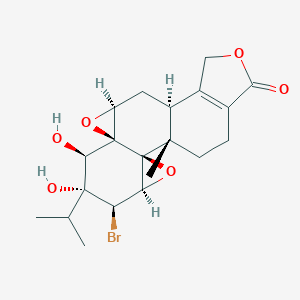![molecular formula C9H8N2O2 B145387 Methyl-Imidazo[1,2-a]pyridin-8-carboxylat CAS No. 133427-07-3](/img/structure/B145387.png)
Methyl-Imidazo[1,2-a]pyridin-8-carboxylat
Übersicht
Beschreibung
Methyl Imidazo[1,2-a]pyridine-8-carboxylate, or MIP-8, is an organic compound with a wide range of applications in the scientific research field. It is a colorless, odorless, and crystalline solid with a melting point of 128-130°C. MIP-8 is a key component in the synthesis of many organic compounds, and is used in a variety of laboratory experiments, as well as in pharmaceutical and biotechnological applications. Moreover, MIP-8 has been studied for its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Antituberkulosemittel
Imidazo[1,2-a]pyridin-Analoga haben sich als vielversprechende Antituberkulosemittel (TB) herauskristallisiert. TB stellt eine globale Gesundheitsherausforderung dar, und arzneimittelresistente Stämme verschärfen das Problem. Forscher haben Imidazo[1,2-a]pyridin-Derivate identifiziert, die eine signifikante Aktivität gegen multiresistente TB (MDR-TB) und umfassend arzneimittelresistente TB (XDR-TB) aufweisen . Diese Verbindungen werden hinsichtlich ihrer Wirkmechanismen, Struktur-Aktivitäts-Beziehungen und Scaffold-Hopping-Strategien untersucht.
Optoelektronische Geräte
Imidazo[1,2-a]pyridin-Derivate weisen lumineszierende Eigenschaften auf, was sie für optoelektronische Anwendungen wertvoll macht. Forscher haben Innovationen in der Materialwissenschaft berichtet, darunter die Entwicklung von Sensoren und Emittern für die konfokale Mikroskopie und Bildgebung . Ihre einzigartige chemische Struktur trägt zu ihrer Vielseitigkeit in diesem Bereich bei.
Antikrebsmittel
Die faszinierende chemische Struktur von Imidazo[1,2-a]pyridin-Derivaten hat zu Untersuchungen ihres Potenzials als Antikrebsmittel geführt. Diese Verbindungen zeigen eine unterschiedliche biologische Aktivität und werden hinsichtlich ihrer therapeutischen Wirkungen untersucht . Forscher untersuchen weiterhin ihre Wirkmechanismen und optimieren ihre Wirksamkeit.
Kovalente Inhibitoren
Kürzlich wurden Anstrengungen unternommen, um Imidazo[1,2-a]pyridin als Grundgerüst für kovalente Inhibitoren zu verwenden. Zum Beispiel wurden neuartige KRAS G12C-Inhibitoren unter Verwendung dieses Gerüsts synthetisiert . Kovalente Inhibitoren sind vielversprechend für die Krebstherapie und andere Krankheitsgebiete.
Wirkmechanismus
Target of Action
Methyl Imidazo[1,2-a]pyridine-8-carboxylate has been found to have excellent potential for chelation with transition metal ions . These ions, such as Zn^2+, Co^2+, and Cu^2+, are the primary targets of this compound . The role of these ions is significant in various biological processes, and their interaction with the compound can lead to changes in these processes.
Mode of Action
The compound interacts with its targets through a process known as chelation . In this process, the compound forms a complex with the metal ions. For instance, Methyl carboxylate (probe 1) turns on fluorescence upon coordination with Zn^2+, while sodium carboxylate (probe 2) turns off its fluorescence upon coordination with Co^2+ or Cu^2+ ions present in an aqueous acetonitrile medium . The change in metal ion specific binding is due to the involvement of the carboxylate anion in complex formation with Co^2+ or Cu^2+ ions .
Biochemical Pathways
The compound’s ability to chelate with transition metal ions suggests that it may influence pathways involving these ions
Pharmacokinetics
The carboxylate group in the compound suggests that it may have good solubility in water , which could potentially impact its bioavailability
Result of Action
The result of the compound’s action is primarily observed in its ability to detect and bind to transition metal ions . This ability is utilized for the detection of heavy metal ions present in drinking water and groundwater . Additionally, the compound has been used for the detection of intracellular contamination of Zn^2+, Co^2+, or Cu^2+ ions in onion epidermal cells .
Action Environment
The action of Methyl Imidazo[1,2-a]pyridine-8-carboxylate can be influenced by various environmental factors. For instance, the presence of different metal ions in the environment can affect the compound’s ability to chelate with its target ions Additionally, the pH and temperature of the environment may also influence the compound’s stability and efficacy
Zukünftige Richtungen
Imidazo[1,2-a]pyridines are considered as privileged structures because of their occurrence in many natural products . The serious ecological problems nowadays provoke scientists to search environmentally benign synthetic strategies . This has led to the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes .
Biochemische Analyse
Biochemical Properties
Methyl Imidazo[1,2-a]pyridine-8-carboxylate is involved in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This process involves radical reactions through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Cellular Effects
Related studies suggest that similar compounds can contribute to the elevation of reactive oxygen species (ROS), leading to the establishment of cellular senescence .
Molecular Mechanism
It is known that imidazo[1,2-a]pyridines can be functionalized through radical reactions involving transition metal catalysis, metal-free oxidation, and photocatalysis . These reactions could potentially influence binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that this compound is stable when stored in dry conditions at 2-8°C .
Dosage Effects in Animal Models
Related compounds have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) at varying doses .
Metabolic Pathways
Imidazo[1,2-a]pyridines are known to be involved in various biochemical reactions, potentially interacting with enzymes or cofactors .
Transport and Distribution
It is known that this compound is soluble in water, suggesting it could be transported and distributed within cells and tissues .
Subcellular Localization
Given its solubility in water , it could potentially localize to various compartments or organelles within the cell.
Eigenschaften
IUPAC Name |
methyl imidazo[1,2-a]pyridine-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)7-3-2-5-11-6-4-10-8(7)11/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLRMEAGEVCFNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CN2C1=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30568168 | |
| Record name | Methyl imidazo[1,2-a]pyridine-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30568168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
133427-07-3 | |
| Record name | Methyl imidazo[1,2-a]pyridine-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30568168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl imidazo[1,2-a]pyridine-8-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[(3,4-Dichlorophenyl)amino]phenylacetic acid](/img/structure/B145318.png)

![Cyanamide, [2-(1-methylethyl)phenyl]-(9CI)](/img/structure/B145325.png)




